2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a chemical compound with the molecular formula C21H12Br3N3 . It is a brominated derivative of phenol .
Synthesis Analysis
The synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine has been investigated in several studies . For instance, a study published in the Journal of Physical Chemistry C investigated the two-dimensional self-assembly of this molecule on highly oriented pyrolytic graphite and single-layer graphene grown on a polycrystalline Cu foil .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is characterized by three bromophenyl groups attached to a 1,3,5-triazine ring . The exact mass of the molecule is 544.85609 g/mol . The InChI string representation of the molecule is InChI=1S/C21H12Br3N3/c22-16-7-1-13 (2-8-16)19-25-20 (14-3-9-17 (23)10-4-14)27-21 (26-19)15-5-11-18 (24)12-6-15/h1-12H .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine include a molecular weight of 546.1 g/mol . The compound has a XLogP3-AA value of 7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds .
Scientific Research Applications
Summary of the Application
The compound “2,4,6-Tris(4-bromophenyl)-1,3,5-triazine” is used as an intermediate in the synthesis of “2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine”. This new compound is expected to show strong DNA binding affinity .
Methods of Application or Experimental Procedures
The key intermediate “2,4,6-tris(4-bromophenyl)-1,3,5-triazine” was obtained in good yield by base-promoted condensation between “1,3-di(4-bromophenyl)propen-3-one” and “4-bromobenzamidine benzensulfonate”, using an approach similar to the one described by Dodson and Seyler .
Results or Outcomes
The synthesis resulted in a new tricationic triarylpyrimidine which is expected to show strong DNA binding affinity .
2. Application in Materials Chemistry
Summary of the Application
Donor engineering plays an important role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in the further applications .
Methods of Application or Experimental Procedures
Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions. The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
Results or Outcomes
Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
properties
IUPAC Name |
2,4,6-tris(4-bromophenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYVDGDZBNQVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275256 | |
Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
CAS RN |
30363-03-2 | |
Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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